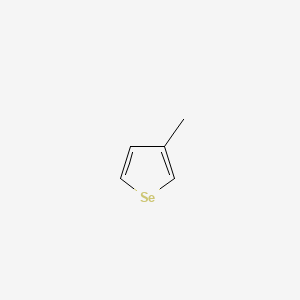

3-Methylselenophene

描述

Significance of Selenophenes in Contemporary Organic and Materials Chemistry

Selenophenes represent an important class of selenium-containing heterocycles that are finding increasing utility across various scientific disciplines mdpi.com. Their significance stems from the unique electronic and structural characteristics imparted by the selenium atom, which differs considerably from its lighter counterparts, sulfur and oxygen. In organic synthesis, selenophenes serve as valuable building blocks, enabling the construction of complex molecular frameworks through various coupling reactions and functional group transformations mdpi.comchim.itresearchgate.net.

In materials science, selenophenes, and particularly their conjugated polymers, are highly sought after for applications in organic electronics. They are integral to the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs) mdpi.comchim.itontosight.aismolecule.comresearchgate.netossila.com. Compared to thiophene-based materials, selenophene (B38918) derivatives often exhibit enhanced properties. The larger atomic radius and higher polarizability of selenium can lead to stronger intermolecular Se–Se interactions, which facilitate charge transfer and improve conductivity researchgate.net. Consequently, selenophene-containing polymers frequently demonstrate higher charge carrier mobilities and better electrical conductivity than their thiophene (B33073) analogues researchgate.netsmolecule.comresearchgate.netresearchgate.net. Furthermore, the incorporation of selenium atoms into conjugated systems typically results in a lower LUMO level and a reduced optical band gap, which are crucial parameters for optimizing the performance of optoelectronic devices researchgate.netresearchgate.netmdpi.com. Beyond materials science, selenophenes also exhibit a range of biological activities, showing promise in medicinal chemistry for applications such as antioxidant, anti-inflammatory, and antitumor agents mdpi.comchim.itontosight.ai.

The Unique Role of Methyl Substitution in Selenophene Derivatives

The introduction of substituents onto the selenophene ring can significantly modulate its electronic, structural, and physical properties. Methyl substitution, particularly at the 3-position, is a common strategy to fine-tune these characteristics. Studies investigating 3-methylselenophene and its polymeric derivatives have revealed specific effects of this substitution. For instance, spectroscopic analyses, such as Inner-shell Electron Energy Loss Spectroscopy (ISEELS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS), indicate that methyl substitution at the 3-position has a minimal impact on the intensity of the C 1s → π* transition, suggesting that the fundamental π electron manifold of the selenophene ring remains largely unaffected cdnsciencepub.comcdnsciencepub.com.

Overview of Key Research Domains in this compound Chemistry

Research involving this compound spans several key domains, primarily focusing on its utility as a synthetic precursor and its role in advanced materials.

Organic Synthesis: this compound and its halogenated derivatives, such as 2-bromo-3-methylselenophene, serve as crucial building blocks in organic synthesis. They are employed in palladium-catalyzed cross-coupling reactions to construct mixed oligomeric and polymeric systems containing both thiophene and selenophene units mdpi.comrsc.org. This allows for the precise engineering of materials with tailored electronic and optical properties.

Polymer Science and Organic Electronics: A significant area of research is dedicated to the synthesis and characterization of polymers derived from this compound, most notably poly(this compound) (poly(3MeSe)) cdnsciencepub.comacs.orgrsc.orgacs.org. These polymers are extensively studied for their semiconducting properties and their application in organic electronic devices.

OFETs, OLEDs, and OSCs: Poly(this compound) and related copolymers are investigated for their performance in OFETs, OLEDs, and OSCs mdpi.comchim.itontosight.aismolecule.comresearchgate.netossila.com. Research efforts are directed towards optimizing their charge transport characteristics, light emission efficiency, and power conversion efficiencies.

Electropolymerization and Properties: The electropolymerization of this compound in various electrolytic media is a key synthetic route to form thin polymer films rsc.orgacs.orgdntb.gov.ua. Studies analyze the resulting polymers' redox behavior, morphology, and optoelectronic properties, aiming to understand how polymerization conditions influence material performance acs.orgrsc.org.

Comparative Advantages: Research often compares poly(this compound) with polythiophene analogues. Selenophene-based polymers generally exhibit lower band gaps and deeper LUMO levels compared to their thiophene counterparts, which can be advantageous for tuning energy levels in devices and improving charge injection or absorption researchgate.netmdpi.com. Doping of these polymers leads to enhanced electrical conductivity through a narrowing of the π–π* band gap cdnsciencepub.comcdnsciencepub.com.

Spectroscopic and Electrochemical Characterization: Detailed spectroscopic techniques, including ISEELS and NEXAFS, are employed to elucidate the electronic structure of this compound monomers and their polymers cdnsciencepub.comcdnsciencepub.com. Electrochemical methods such as cyclic voltammetry and spectroelectrochemistry provide critical insights into the redox properties, stability, and optical transitions of the derived polymeric materials acs.orgrsc.org.

Comparative Properties of Selenophene vs. Thiophene in Organic Electronics

Selenophene and its derivatives offer distinct advantages over their thiophene counterparts in the field of organic electronics, primarily due to the unique properties of the selenium atom.

| Feature | Selenophene-based Materials | Thiophene-based Materials | Notes/Advantages of Selenophene |

| Conductivity | Increased conductivity often observed researchgate.net. | Standard conductivity for organic semiconductors. | Se–Se interactions facilitate intermolecular charge transfer, leading to higher conductivity researchgate.net. |

| Charge Mobility | Higher charge carrier mobilities reported smolecule.comresearchgate.netresearchgate.net. | Good charge mobility, especially in well-ordered structures. | Enhanced mobility is a key advantage for OFET applications smolecule.comresearchgate.net. |

| Band Gap | Generally lower band gaps observed in polymers researchgate.netresearchgate.netmdpi.com. | Wider band gaps compared to selenophene analogues. | Lower band gaps are beneficial for light absorption in solar cells and tuning emission in OLEDs researchgate.netmdpi.com. |

| LUMO Level | Deeper LUMO levels due to selenium's electronic effects researchgate.netresearchgate.net. | Higher LUMO levels compared to selenophene analogues. | Deeper LUMO levels can improve electron injection and transport in certain devices researchgate.netresearchgate.net. |

| Aromaticity | Lower aromaticity than thiophene mdpi.com. | Higher aromaticity than selenophene. | Lower aromaticity can contribute to increased polarizability and planarity mdpi.com. |

| Polarizability | Higher polarizability due to selenium's larger atomic radius mdpi.com. | Lower polarizability than selenophene. | Higher polarizability influences electronic properties and intermolecular interactions researchgate.netmdpi.com. |

| Intermolecular Interactions | Stronger Se–Se interactions observed researchgate.net. | Weaker S–S interactions. | Se–Se interactions are crucial for efficient charge transport and conductivity researchgate.net. |

| Processability | Alkyl substitution (e.g., methyl) can improve solubility acs.org. | Well-established solubility and processability for many derivatives. | Similar to thiophenes, alkyl substitution on selenophenes aids in solution processing for device fabrication acs.org. |

Spectroelectrochemical Data for Poly(this compound) (PEDOS) Films

The optoelectronic properties of poly(this compound) (PEDOS) films are influenced by the solvent and electrolyte media used during electropolymerization. The following table summarizes key spectroelectrochemical data, illustrating these variations.

| Solvent–Electrolyte Medium | λmax (nm) | FWHM (nm) | Band Gap (eV) |

| TBAClO4/MeCN | 648 | ~150-200 | ~1.8-1.9 |

| TBAPF6/MeCN | ~650 | ~160-210 | ~1.8-1.9 |

| TBABF4/MeCN | ~650 | ~170-220 | ~1.8-1.9 |

| TBAClO4/PC | ~640 | ~180-230 | ~1.8-1.9 |

| TBAPF6/PC | ~640 | ~190-240 | ~1.8-1.9 |

| TBABF4/PC | ~640 | ~200-250 | ~1.8-1.9 |

Note: FWHM (Full Width at Half Maximum) and Band Gap values are approximate based on visual interpretation of typical spectral profiles and data ranges presented in related literature rsc.org. Precise values can vary based on specific experimental conditions.

This compound stands as a compound of significant interest in advanced chemical research, particularly within the domains of organic synthesis and materials science. Its role as a precursor for conjugated polymers with enhanced electronic and optoelectronic properties, such as improved conductivity and charge mobility compared to thiophene analogues, underscores its importance. Ongoing research continues to explore its potential in developing next-generation organic electronic devices and novel functional materials, leveraging the unique characteristics conferred by the selenium atom and the methyl substituent.

Compound List

this compound

Selenophene

Thiophene

2,5-dimethyl-3-(methylthiol)-selenophene

Selenophene-2-carbaldehyde

2,2-Dimethyl-2,3-dihydrobenzoselenophene

Poly(this compound) (Poly(3MeSe))

Poly(selenophene)

Polythiophene

Poly(3,4-ethylenedioxythiophene) (PEDOT)

Poly(3,4-ethylenedioxyselenophene) (PEDOS)

2-bromo-3-methylselenophene

Diketopropyrrole (DPP)

Dithienothiophene (DTT)

Dithienoselenophene

Naphthodithiophene

Diketopyrrolopyrrole (DPP)

Dithieno[3,2-b:2′,3′-d]thiophene

2,1,3-Benzoxadiazole

3,6-dimethylthieno[3,2-b]thiophene (B13901749)

3,6-dimethylselenopheno[3,2-b]selenophene

Ethyl 4-(3-chloro-4-fluorophenylamino)-5-methlyselenopheno[2,3-d]pyrimidine-6-carboxylate

4-Cyano-5-ethoxymethyleneimino-3-methylselenophene-2-carboxylic acid ethyl ester

4-(2,4-Difluorophenylamino)-5-methylselenopheno[2,3-d]pyrimidine-6-carboxylic acid

Methyl selenol

Structure

2D Structure

属性

IUPAC Name |

3-methylselenophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Se/c1-5-2-3-6-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBHGKRVIRJVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[Se]C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70515439 | |

| Record name | 3-Methylselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-43-5 | |

| Record name | 3-Methylselenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70515439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methylselenophene

Traditional and Established Synthetic Routes

Traditional methods for synthesizing the selenophene (B38918) ring, including 3-methylselenophene, have laid the groundwork for the field. These approaches often involve the construction of the heterocyclic ring from acyclic precursors through cyclization reactions or direct synthesis from simple starting materials under specific conditions.

A cornerstone of selenophene synthesis involves the reaction of a selenium-based electrophile or nucleophile with an appropriate acyclic precursor containing a π-system, such as a diene or diyne. mdpi.comresearchgate.net This is followed by an intramolecular cyclization to form the selenophene ring. mdpi.com These reactions can be promoted by transition metal catalysts or electrophilic species. mdpi.com

One of the most general and established methods for preparing 3-substituted selenophenes is the electrophilic cyclization of (Z)-selenoenynes. nih.gov Various electrophiles, including iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr), have been successfully employed to initiate the cyclization. nih.gov For instance, the I₂-promoted electrophilic cyclization of selenoenynes in the presence of a nucleophile can yield 3-iodoselenophenes. mdpi.com The proposed mechanism for this transformation begins with the formation of an iodonium (B1229267) intermediate, which then undergoes a regioselective 5-endo-dig intramolecular nucleophilic attack by the selenium atom. mdpi.comrsc.org

The following table summarizes representative examples of electrophilic cyclization reactions for the synthesis of substituted selenophenes.

| Starting Material | Electrophile/Reagent | Product | Yield (%) | Reference |

| (Z)-Selenoenyne | I₂ / Nucleophile | 3-Iodoselenophene | Up to 87% | chim.it |

| (Z)-Selenoenyne | PhSeBr | 3-Organoselanyl-selenophene | 54% | mdpi.com |

| 1,3-Diyne | Bu₂Se₂ / Oxone® | 3,4-Bis(butylselanyl)selenophene | 40-78% | nih.gov |

This table presents a selection of electrophilic cyclization reactions leading to substituted selenophenes, illustrating the versatility of this synthetic approach.

Direct synthesis provides a straightforward route to alkyl-substituted selenophenes. A notable example is the preparation of this compound and 3,4-dimethylselenophene by passing 2-methyl-1,3-butadiene (isoprene) and 2,3-dimethyl-1,3-butadiene, respectively, with selenium vapor through a heated glass tube. thieme-connect.commolaid.com This gas-phase reaction, conducted at high temperatures, results in good yields of the desired products. thieme-connect.comthieme-connect.de

| Alkadiene | Product | Yield (%) | Temperature (°C) | Reference |

| 2-Methyl-1,3-butadiene | This compound | 78% | 450 | thieme-connect.com |

| 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethylselenophene | 80% | 450 | thieme-connect.com |

This table showcases the direct synthesis of methyl-substituted selenophenes from the corresponding butadienes and selenium vapor.

Novel and Regioselective Synthesis Protocols

In recent years, significant efforts have been directed towards the development of more efficient, selective, and environmentally benign methods for the synthesis of this compound and its derivatives. These novel approaches often utilize modern catalytic systems and reaction conditions to achieve high regioselectivity and functional group tolerance.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times and improved yields. In the context of selenophene chemistry, microwave irradiation has been successfully applied to palladium-catalyzed cross-coupling reactions. rsc.org For example, the Suzuki-Miyaura cross-coupling reaction, a staple in carbon-carbon bond formation, can be efficiently carried out under microwave conditions to synthesize aryl-substituted selenophenes. scielo.org.mxmdpi.com While not a direct synthesis of this compound itself, this methodology is crucial for the functionalization of pre-formed selenophene rings, including those with a methyl substituent. The use of microwave irradiation can significantly accelerate the coupling of aryl halides with organoboranes, catalyzed by palladium complexes. rsc.orgmdpi.com

A study on the microwave-assisted palladium-catalyzed cross-coupling of aryl alkyl selenides with arylboronic acids demonstrated broad substrate compatibility and moderate to good yields. rsc.org This deseleninylative coupling, where the organoselenium group acts as a pseudohalide, highlights the potential of microwave-assisted methods in organoselenium chemistry. rsc.org

Oxidative photocyclization is a key strategy for the synthesis of fused polycyclic aromatic systems containing a selenophene ring. researchgate.net This method involves the light-induced intramolecular cyclization of a precursor molecule, often followed by an oxidation step to yield the final aromatic product. chim.itrsc.org This technique has been instrumental in creating complex, multi-ring structures that are of interest in materials science. chim.itresearchgate.net

For instance, selenophene-based heteroacenes with up to seven fused rings have been synthesized using a multi-step approach where the final ring-closing step is an oxidative photocyclization. chim.it The use of photoirradiation is often crucial for the success of this final cyclization step. chim.it This method has been used to prepare various thiophene (B33073)/selenophene-based hetero rsc.orghelicenes. rsc.orgrsc.org

Domino reactions, also known as cascade or tandem reactions, offer a highly efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. organic-chemistry.org In the synthesis of selenophene derivatives, domino cyclization strategies have been developed to construct the heterocyclic ring and introduce substituents in a controlled manner. beilstein-journals.orgrsc.org

One such strategy involves a domino alkylation-cyclization reaction. For example, the reaction of propargyl bromides with thioureas under microwave irradiation leads to the rapid and high-yield synthesis of 2-aminothiazoles. organic-chemistry.org While this example involves sulfur, similar principles can be applied to selenium-containing analogues. A gold(I)-catalyzed domino cyclization has been reported for the synthesis of various polyaromatic heterocycles, including benzothiophenes, from enol ethers. beilstein-journals.org This methodology demonstrates the power of domino reactions to generate complex heterocyclic systems efficiently. beilstein-journals.org

One-Pot Reaction Sequences

One-pot syntheses offer significant advantages in chemical production by improving reaction efficiency, reducing waste, and saving time and resources through the execution of multiple reaction steps in a single vessel. rsc.orgresearchgate.net While a direct one-pot synthesis exclusively for this compound is not extensively documented, methodologies for analogous substituted selenophenes provide a clear blueprint. A notable example is the one-pot condensation for the synthesis of 2-amino-5-substituted-selenophene-3-carbonitrile derivatives. arabjchem.org

This reaction proceeds via a multi-component condensation of dicyanomethane, elemental selenium, and a variety of substituted esters, catalyzed by cesium supported on silica (B1680970) (Cs/SiO2) under solvent-free conditions. arabjchem.org This method is characterized by its mild reaction conditions, high yields, and the reusability of the catalyst. arabjchem.org

A specific example leading to a methyl-substituted selenophene derivative involves the reaction of ethyl acetoacetate, dicyanomethane, and selenium. The resulting product is ethyl 5-amino-4-cyano-3-methylselenophene-2-carboxylate. arabjchem.org

Table 1: One-Pot Synthesis of a Functionalized Methylselenophene Derivative arabjchem.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield |

| Ethyl acetoacetate | Dicyanomethane | Selenium | 1% Cs/SiO2 | Ethyl 5-amino-4-cyano-3-methylselenophene-2-carboxylate | Good to Excellent |

The reaction demonstrates the feasibility of constructing the substituted selenophene ring in a single, efficient step. The use of a heterogeneous catalyst simplifies the workup procedure and enhances the environmental friendliness of the synthesis. arabjchem.org

Synthesis of Functionalized this compound Precursors for Polymerization

The creation of conductive polymers from this compound requires the synthesis of suitably functionalized monomers that can undergo polymerization reactions, such as Stille or Suzuki cross-coupling. wiley-vch.dewikipedia.orgresearchgate.net These reactions typically necessitate the presence of halo-substituents at the 2- and 5-positions of the selenophene ring.

A common strategy for the synthesis of such precursors is the direct halogenation of the parent heterocycle. For instance, the synthesis of 2,5-dibromo-3-methylselenophene can be achieved through the bromination of this compound. While the direct bromination of this compound is not explicitly detailed in the provided search results, the synthesis of analogous 2,5-dibromo-3-alkylthiophenes is well-established and proceeds via the use of N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). rsc.org It is a standard and logical extension that a similar procedure would be effective for the selenophene analogue. Direct halogenation of selenophenes is known to produce 2,5-dihalogenated products under appropriate conditions. thieme-connect.denih.gov

Table 2: Representative Synthesis of a Dihalo-3-alkyl-heterocycle for Polymerization rsc.org

| Starting Material | Reagent | Solvent | Product |

| 3-Alkylthiophene | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 2,5-Dibromo-3-alkylthiophene |

Once the 2,5-dihalo-3-methylselenophene monomer is synthesized, it can be used in polycondensation reactions. For example, in a Stille polycondensation, the dihalo-monomer would be coupled with a distannyl co-monomer in the presence of a palladium catalyst. wiley-vch.dewikipedia.org Similarly, for a Suzuki polycondensation, the dihalo-monomer could be coupled with a diboronic acid or ester co-monomer, also catalyzed by a palladium complex. rsc.orgresearchgate.netnih.gov These polymerization methods are fundamental in the synthesis of conjugated polymers for electronic applications. researchgate.net

Chemical Reactivity and Functionalization of 3 Methylselenophene

Electrophilic Substitution Pathways and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems, and 3-methylselenophene is no exception. The outcome of these reactions, in terms of both reactivity and the position of substitution, is intricately controlled by the electronic and steric properties of the selenophene (B38918) ring and its methyl substituent.

Influence of Selenium Heteroatom on Aromaticity and Reactivity

The selenophene ring is aromatic, possessing a cyclic, planar structure with a delocalized π-electron system. The selenium atom, being a member of Group 16, contributes a lone pair of electrons to the aromatic sextet. However, the degree of aromaticity and the reactivity of selenophene compared to its lighter congeners, furan (B31954) and thiophene (B33073), are influenced by the properties of selenium.

Selenium is less electronegative and more polarizable than oxygen and sulfur. This results in a slightly lower aromaticity for selenophene compared to thiophene, but greater than that of furan. The larger size of the selenium atom and the consequently longer C-Se bonds can lead to less effective overlap with the carbon p-orbitals in the ring, which can impact the stability of the aromatic system.

In electrophilic substitution reactions, the selenophene ring is highly activated, leading to reactions that are generally faster than those of benzene. The order of reactivity among the five-membered heterocycles is typically pyrrole (B145914) > furan > selenophene > thiophene. The selenium atom can effectively stabilize the positive charge in the intermediate carbocation (the σ-complex or arenium ion) formed during the substitution process through resonance. Electrophilic attack preferentially occurs at the C2 and C5 positions (α-positions), which are adjacent to the selenium atom, as the positive charge in the resulting intermediate can be more effectively delocalized onto the heteroatom.

Steric and Electronic Effects of Methyl Group on Substitution Patterns

The presence of a methyl group at the 3-position of the selenophene ring introduces both steric and electronic effects that further direct the regioselectivity of electrophilic substitution.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This increases the electron density of the selenophene ring, further activating it towards electrophilic attack compared to unsubstituted selenophene. This enhanced nucleophilicity makes the ring more susceptible to reaction with electrophiles. The methyl group preferentially activates the ortho (C2 and C4) and para (C5) positions.

Steric Effects: The physical size of the methyl group can hinder the approach of an electrophile to the adjacent C2 and C4 positions. This steric hindrance can influence the product distribution, favoring substitution at the less hindered positions.

The interplay of these electronic and steric effects determines the final substitution pattern. For this compound, electrophilic attack is generally directed to the C2 and C5 positions. The C2 position is electronically activated by the methyl group (ortho) and strongly activated by the selenium atom. The C5 position is also activated by both the selenium atom (α-position) and the methyl group (para-position). The C4 position, while electronically activated by the methyl group (ortho), is less favored for substitution due to the stronger directing effect of the selenium to the α-positions.

In many cases, substitution at the C2 position is sterically hindered by the adjacent methyl group, leading to a preference for substitution at the C5 position. However, the exact product ratio can depend on the specific electrophile and reaction conditions. For instance, in reactions like the Vilsmeier-Haack formylation, which involves a bulky electrophile, substitution is expected to predominantly occur at the C5 position to minimize steric clash.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound

| Reaction Type | Electrophile | Expected Major Product(s) | Rationale |

| Halogenation | Br₂, Cl₂ | 2-Halo-3-methylselenophene and 5-Halo-3-methylselenophene | Both C2 and C5 are electronically activated. The product ratio will depend on the balance of steric hindrance at C2 and electronic activation. |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-methylselenophene | The nitronium ion (NO₂⁺) is a reactive electrophile. Substitution at the less hindered C5 position is likely to be favored. |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-3-methylselenophene | The acylium ion (RCO⁺) is bulky, leading to a strong preference for the sterically accessible C5 position. |

| Vilsmeier-Haack Formylation | POCl₃/DMF | This compound-5-carbaldehyde | The bulky Vilsmeier reagent will preferentially attack the C5 position due to steric hindrance from the C3-methyl group. |

Transition Metal-Catalyzed Functionalization Reactions

Transition metal catalysis offers a powerful and versatile toolkit for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are often difficult to achieve through traditional methods. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-Catalyzed Direct C-H Bond Activation

Direct C-H bond activation has emerged as a highly atom-economical and efficient strategy for the arylation of heterocycles, including selenophenes. This approach avoids the need for pre-functionalized starting materials, such as organometallic reagents. In the case of this compound, palladium catalysts can facilitate the direct coupling of the C-H bonds at the C2 and C5 positions with aryl halides.

The regioselectivity of direct C-H arylation is influenced by the directing ability of the selenium atom and the steric and electronic effects of the methyl group. Similar to electrophilic substitution, the α-positions (C2 and C5) are the most reactive sites for C-H activation. The reaction typically proceeds with high regioselectivity, favoring arylation at the less sterically hindered C5 position. It is possible to achieve mono- or diarylation depending on the reaction conditions and the stoichiometry of the reagents. For instance, a method for the selective synthesis of 2-arylated and 2,5-diarylated sulfinylthiophene derivatives has been developed, which can be seen as a close analogue for the reactivity of this compound. nih.govconicet.gov.ar

Cross-Coupling Reactions (Heck, Stille, Negishi, Kumada, Suzuki, Sonogashira)

A wide array of palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound, typically starting from a halogenated derivative (e.g., 3-bromo- (B131339) or 3-iodoselenophene). These reactions provide access to a diverse range of substituted selenophenes. nih.gov

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. A 3-haloselenophene can be coupled with various alkenes to introduce vinyl groups onto the selenophene ring. wikipedia.org

Stille Reaction: This reaction couples an organotin compound with an organic halide. 3-Haloselenophenes can react with various organostannanes to form C-C bonds. wikipedia.org

Negishi Reaction: In this coupling, an organozinc reagent is coupled with an organic halide. 3-Iodoselenophene derivatives have been shown to be versatile substrates for Negishi cross-coupling reactions. nih.govwikipedia.org

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide. While less common for selenophenes compared to other cross-coupling reactions, it provides a potential route for the functionalization of 3-haloselenophenes. wikipedia.orggoogle.comnrochemistry.com

Suzuki Reaction: One of the most widely used cross-coupling reactions, the Suzuki reaction couples an organoboron compound (like a boronic acid) with an organic halide. 3-Iodoselenophenes have been successfully coupled with boronic acids in the presence of a palladium catalyst. nih.govresearchgate.net

Sonogashira Reaction: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. 3-Alkynylselenophene derivatives can be synthesized via the copper-free Sonogashira cross-coupling of 3-iodoselenophenes. nih.govwikipedia.org

Table 2: Overview of Cross-Coupling Reactions for Functionalizing 3-Haloselenophenes

| Reaction Name | Nucleophilic Partner | Electrophilic Partner | Catalyst System (Typical) | Bond Formed |

| Heck | Alkene | 3-Haloselenophene | Pd(OAc)₂, PPh₃, Base | Selenophene-C(sp²)-C(sp²) |

| Stille | Organostannane (R-SnBu₃) | 3-Haloselenophene | Pd(PPh₃)₄ | Selenophene-C(sp²)-R |

| Negishi | Organozinc (R-ZnX) | 3-Haloselenophene | PdCl₂(dppf) | Selenophene-C(sp²)-R |

| Kumada | Grignard Reagent (R-MgX) | 3-Haloselenophene | Ni(dppe)Cl₂ or Pd catalyst | Selenophene-C(sp²)-R |

| Suzuki | Boronic Acid (R-B(OH)₂) | 3-Haloselenophene | Pd(PPh₃)₄, Base | Selenophene-C(sp²)-R |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 3-Haloselenophene | PdCl₂(PPh₃)₂, CuI, Base | Selenophene-C(sp²)-C(sp) |

Mechanistic Insights into Catalytic Transformations

The mechanisms of these palladium-catalyzed reactions generally follow a common catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloselenophene, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

Transmetalation: The organic group from the organometallic reagent (e.g., organotin, organozinc, organoboron) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the case of direct C-H activation, the initial step involves the cleavage of a C-H bond by the palladium catalyst, often through a concerted metalation-deprotonation (CMD) pathway, to form a palladacycle intermediate. This is then followed by reaction with the coupling partner and subsequent reductive elimination. The specific ligands on the palladium catalyst can play a crucial role in influencing the reactivity and selectivity of these transformations.

Intramolecular Cyclization and Rearrangement Processes

Intramolecular reactions of this compound derivatives are instrumental in constructing rigid, planar molecules with extended π-conjugation. These processes are often characterized by high regioselectivity and can lead to the formation of novel polycyclic aromatic compounds.

One of the key strategies involves the introduction of a reactive side chain at a specific position on the this compound ring, which can then undergo an intramolecular reaction to form a new ring. This approach has been successfully employed to synthesize a range of fused systems, including benzo[b]selenophenes and other more complex heterocycles. nih.gov

Electrophilic Cyclization

Electrophilic cyclization is a powerful method for the formation of new rings onto the selenophene core. This process typically involves the reaction of a this compound derivative bearing a nucleophilic side chain with an electrophile. For instance, a (Z)-selenoenyne, which can be derived from a this compound precursor, can undergo clean cyclization under mild conditions when treated with electrophiles such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr). nih.gov The nature of the solvent and the specific structure of the selenoenyne have been found to be important factors in these reactions. nih.gov

The resulting 3-substituted selenophenes, such as 3-iodoselenophenes, are versatile intermediates that can be further transformed into more complex molecules through metal-halogen exchange followed by trapping with electrophiles, or via palladium or copper-catalyzed cross-coupling reactions. nih.gov

A notable application of this methodology is the synthesis of benzo[b]chalcogenophenes fused to selenophenes through a double cyclization of 1,3-diynyl chalcogen derivatives. This transition-metal-free protocol is promoted by an electrophilic organoselenium species generated in situ. rsc.org

Palladium-Catalyzed Cyclization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been applied to the intramolecular cyclization of this compound derivatives. These reactions often involve the formation of a carbon-carbon or carbon-heteroatom bond to construct a new ring.

For example, 3-bromo-benzo[b]selenophene-2-carboxaldehyde can undergo a palladium-catalyzed Suzuki coupling with o-formyl-phenylboronic acid to form a dialdehyde, which can then be subjected to a McMurry cyclization or pinacol (B44631) condensation to yield polycyclic aromatic derivatives. researchgate.net While this example starts with a benzo[b]selenophene, the principle can be extended to appropriately functionalized this compound derivatives.

Furthermore, palladium-catalyzed direct selanylation of chalcogenophenes can be achieved with the assistance of a directing group, such as 2-(methylthio)amide. This allows for the selective functionalization of C-H bonds, which can be a precursor step to an intramolecular cyclization. nih.gov

Photochemical Rearrangements

Photochemical reactions offer a unique avenue for intramolecular rearrangements and cyclizations. In a process analogous to that observed in styrylthiophenes, a this compound derivative bearing a styryl substituent could potentially undergo a photocyclization reaction to form a fused naphtho[1,2-b]selenophene system. nih.gov This type of reaction proceeds through an excited state intermediate and is a powerful tool for the synthesis of helicenes and other complex polyaromatic systems. nih.govmdpi.com The regiochemical outcome of such photocyclizations is highly dependent on the position of the styryl group on the selenophene ring. nih.gov

Below is a table summarizing representative intramolecular cyclization reactions that are conceptually applicable to this compound derivatives, based on studies of related selenophene and thiophene compounds.

| Precursor Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

| (Z)-Selenoenyne | I₂, CH₂Cl₂ | 3-Iodoselenophene | Moderate to Excellent | nih.gov |

| 1,3-Diynyl chalcogen derivative | (BuSe)₂, Oxone®, CH₃CN, 80 °C | Benzo[b]selenophene fused to selenophene | 55-98 | rsc.org |

| 3-Bromo-benzo[b]selenophene-2-carboxaldehyde | o-Formyl-phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME | Tetracyclic heteroaromatic derivative | Good | researchgate.net |

| 3-Styrylthiophene (analogue) | UV irradiation, I₂ | Naphtho[1,2-b]thiophene | Not specified | nih.gov |

Advanced Spectroscopic Characterization of 3 Methylselenophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 3-methylselenophene, offering detailed information at the atomic level.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the molecular structure of this compound and its derivatives. bhu.ac.indlsu.edu.phhyphadiscovery.com The chemical shifts and coupling constants of the ring protons and carbons provide a definitive fingerprint of the compound.

In a study involving the synthesis of η⁵-selenophene complexes, the ¹H and ¹³C NMR spectra of this compound coordinated to a chromium tricarbonyl fragment, [(η⁵-3-MeSel)Cr(CO)₃], were reported. acs.org The data clearly show the signals corresponding to the methyl group and the inequivalent ring protons and carbons, confirming the structure of the complex. acs.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for [(η⁵-3-MeSel)Cr(CO)₃] in CDCl₃ acs.org

| Nucleus | H-2/C-2 | H-3/C-3 | H-4/C-4 | H-5/C-5 | CH₃ |

|---|---|---|---|---|---|

| ¹H NMR | - | 5.46 (d) | 5.75 (t) | 6.01 (d) | 2.37 (s) |

| ¹³C NMR | 113.77 | 92.59 | 92.64 | 90.96 | 18.09 |

Data sourced from a study on η⁵-selenophene complexes. acs.org

The combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques (like COSY, HSQC, and HMBC) allows for the unambiguous assignment of all signals, which is crucial for the structural elucidation of more complex derivatives. dlsu.edu.phhyphadiscovery.commdpi.com

Selenium-77 (⁷⁷Se) NMR spectroscopy is a particularly powerful probe for studying organoselenium compounds like this compound. huji.ac.ilscribd.com The ⁷⁷Se nucleus is spin-1/2 and has a natural abundance of 7.63%, making it amenable to NMR studies. huji.ac.ilscribd.com Its chemical shifts span a very wide range, making them highly sensitive to the local electronic environment. huji.ac.ilorganicchemistrydata.org

For instance, in η⁵-complexes of this compound, the coordination to a metal center significantly alters the electronic environment of the selenium atom, which is reflected in the ⁷⁷Se NMR chemical shift. acs.org

Table 2: ⁷⁷Se NMR Chemical Shifts (δ, ppm) for Coordinated this compound Derivatives

| Compound | Solvent | ⁷⁷Se Chemical Shift (δ, ppm) |

|---|---|---|

| [(η⁵-3-MeSel)Cr(CO)₃] | CDCl₃ | 186.1 |

| [(η⁵-3-MeSel)Mn(CO)₃]⁺SbF₆⁻ | CD₃NO₂ | 274.7 |

Data sourced from a study on η⁵-selenophene complexes. acs.org

Analysis of coupling constants between ⁷⁷Se and other nuclei, such as ¹H and ¹³C, provides valuable information about bonding and molecular geometry. huji.ac.ilnih.gov These couplings, observed as satellites in ¹H or ¹³C spectra or directly in coupled ⁷⁷Se spectra, are transmitted through the chemical bonds. huji.ac.il

¹J(Se,C): One-bond coupling constants are typically in the range of 100 Hz. huji.ac.ilscribd.com

²J(Se,C) and ³J(Se,C): Two- and three-bond couplings are smaller, generally between 5 and 35 Hz. huji.ac.ilscribd.com

nJ(Se,H): Couplings to protons over two to five bonds are also observed and are sensitive to the dihedral angles, making them useful for conformational analysis. huji.ac.ilresearchgate.net

A systematic theoretical study on selenophenes has demonstrated that vicinal ³J(Se,H) couplings, in particular, show a remarkable dependence on the conformation of substituents, which is crucial for stereochemical assignments. researchgate.net Similarly, geminal and vicinal ⁷⁷Se-¹³C coupling constants exhibit a marked stereochemical behavior. nih.gov

The high sensitivity of ⁷⁷Se chemical shifts to the electronic nature of substituents allows for the quantitative assessment of these effects. kiku.dk Linear free energy relationships, such as correlations with Hammett substituent constants (σ), have been established for various classes of organoselenium compounds. kiku.dkbch.ro These correlations confirm that the electronic effects of substituents are transmitted through the conjugated system of the selenophene (B38918) ring to the selenium atom. kiku.dk

For substituted selenoanisoles, for example, a good correlation is observed between the ⁷⁷Se chemical shifts and the Hammett constants of the substituents, demonstrating the utility of ⁷⁷Se NMR in probing electronic effects. capes.gov.br Electron-donating groups shield the selenium nucleus, while electron-withdrawing groups deshield it, providing a direct measure of the electronic influence of the substituent on the selenium atom. kiku.dk

Selenium-77 NMR Spectroscopy

Electron Spectroscopy and X-ray Absorption Techniques

Electron spectroscopy and X-ray absorption techniques provide complementary information to NMR by probing the core and valence electronic states of this compound.

Inner-shell electron energy loss spectroscopy (ISEELS) and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy have been used to study the electronic structure of gaseous this compound and its corresponding polymer, poly(this compound). cdnsciencepub.comcdnsciencepub.com These techniques involve the excitation of core electrons (e.g., from Se 3d, Se 3p, C 1s orbitals) to unoccupied molecular orbitals. cdnsciencepub.comcdnsciencepub.com

The C 1s NEXAFS spectra of poly(this compound) confirm that the polymer is composed of the same structural units as the monomer. cdnsciencepub.com Analysis of the C 1s → π* transition revealed that methyl substitution at the 3-position has little effect on the intensity of this transition, suggesting that the π-electron system of the selenophene ring is not significantly perturbed by the methyl group. cdnsciencepub.comcdnsciencepub.com

X-ray photoelectron spectroscopy (XPS) is another powerful surface-sensitive technique that can provide information about the elemental composition and chemical states of atoms in a material. micro.org.aucnrs.fr Studies on selenophene adsorbed on metal surfaces have utilized XPS to investigate the interaction and potential dissociation of the molecule on the surface. researchgate.net For this compound films or derivatives, XPS could be used to determine the oxidation state of the selenium atom and analyze the chemical environment of the carbon atoms. micro.org.auresearchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [(η⁵-3-MeSel)Cr(CO)₃] |

| [(η⁵-3-MeSel)Mn(CO)₃]⁺SbF₆⁻ |

| Poly(this compound) |

| Selenophene |

Microwave Spectroscopy for Conformational and Rotational Analysis

Microwave spectroscopy is a high-resolution technique used to study molecules in the gas phase. libretexts.orgdcu.ie It provides highly accurate data on rotational constants, from which precise molecular structures, bond lengths, and bond angles can be derived. libretexts.orglkouniv.ac.in The technique is also exceptionally sensitive to the conformational landscape of flexible molecules and can be used to determine the barriers to internal rotation, such as that of a methyl group. nih.govmit.edu A molecule must possess a permanent dipole moment to be studied by this technique. researchgate.net

While specific microwave spectroscopy studies on this compound were not available in the searched literature, extensive research on the analogous molecule, 2-methylthiophene, provides significant insight into the type of information that can be obtained. mdpi.com In 2-methylthiophene, the analysis of the microwave spectrum allowed for the precise determination of the V₃ potential barrier hindering the internal rotation of the methyl group, found to be 197.7324(18) cm⁻¹. mdpi.com Such splittings in the rotational transitions due to internal rotation are a key feature that microwave spectroscopy can resolve. nih.gov

Furthermore, by measuring the spectra of various isotopologues (e.g., containing ³⁴S and ¹³C), a semi-experimental equilibrium structure (rₑSE) can be determined with very high precision. mdpi.com For 2-methylthiophene, this analysis revealed specific structural changes upon methylation of the thiophene (B33073) ring, such as an increase in the S–C2 bond length and a decrease in the ∠(S–C2–C3) angle. mdpi.com This level of detail is crucial for benchmarking quantum chemical calculations and understanding the subtle electronic and steric effects of substituents on the ring structure. frontiersin.orgresearchgate.net Given the structural similarity, a microwave study of this compound would be expected to yield similarly detailed information regarding its conformation, precise structure, and the rotational barrier of its methyl group.

Raman Spectroscopy for Vibrational and Doping Level Studies

Raman spectroscopy is a versatile, non-destructive technique that probes the vibrational modes of a molecule. csbsju.edu It is particularly powerful for studying conjugated polymers derived from this compound, as the vibrational frequencies, especially of the C=C and C-C bonds within the conjugated backbone, are highly sensitive to the electronic structure. kyushu-u.ac.jprsc.org

Upon doping of a conjugated polymer like poly(this compound), charge carriers—polarons (radical cations) and bipolarons (dications)—are formed on the polymer chain. acs.org This induces a local change in the geometry of the polymer backbone from an aromatic-like structure to a more quinoid-like structure. This change is directly reflected in the Raman spectrum. mdpi.comrsc.org

Studies on the closely related poly(3-methylthiophene) show that the main Raman band, associated with the symmetric C=C stretching mode (around 1457 cm⁻¹ in the neutral polymer), experiences significant shifts upon doping. The formation of polarons typically leads to a redshift (a shift to lower frequency) of this band. rsc.orgacs.org At higher doping levels, the formation of bipolarons can cause a subsequent blueshift. rsc.orgacs.org Therefore, the position and shape of this key Raman band serve as a diagnostic marker for the nature and concentration of charge carriers, and thus the doping level of the material. mdpi.com

The table below outlines the characteristic Raman active vibrations for polythiophene derivatives, which are analogous to what would be expected for poly(this compound).

| Approximate Wavenumber (cm⁻¹) | Assignment | Effect of Doping |

|---|---|---|

| ~1460 | Symmetric Cα=Cβ stretching | Redshifts with polaron formation, may blueshift at high bipolaron concentration. Intensity decreases. |

| ~1380 | Cβ-Cβ intra-ring stretching | Less sensitive to doping than the Cα=Cβ mode, but may show changes in intensity and width. kyushu-u.ac.jp |

| ~1220 | Inter-ring C-C stretching | Gains intensity and shifts, indicating increased quinoid character. |

| ~725 | C-S-C ring deformation | Broadens and may shift upon doping. |

Assignments and trends are based on studies of poly(3-alkylthiophenes) and serve as an illustrative guide for poly(this compound). ntu.edu.sgkyushu-u.ac.jprsc.org

Computational and Theoretical Studies on 3 Methylselenophene

Quantum Chemical Calculation Methodologies

Various quantum chemical calculation methodologies have been applied to study selenophene (B38918) derivatives, providing a framework for understanding the electronic and optical properties of 3-Methylselenophene.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that allows for the calculation of ground-state properties of molecules. DFT methods, such as B3LYP, CAM-B3LYP, and M06-2X, have been employed to optimize molecular geometries, determine energy levels, and investigate electronic distributions of organic compounds, including those related to selenophene systems mdpi.comresearchgate.net. For instance, DFT calculations have been used to optimize the ground-state geometries of dye sensitizers incorporating selenophene units, confirming minimum energy configurations through vibrational frequency analysis mdpi.com. In the context of conjugated polymers, DFT calculations have been instrumental in estimating experimental band gaps, demonstrating good agreement for polyselenophenes and polythiophenes acs.orgresearchgate.net. DFT has also been used to study the electronic properties and reactivity of selenophene derivatives, such as analyzing D-H exchange reactions correlated with the stability of protonated intermediates vdoc.pub.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules, including electronic transitions, excitation energies, and absorption wavelengths mdpi.comresearchgate.netacs.orgacs.org. TD-DFT has proven to be a valuable tool for exploring the optical properties of organic dyes and conjugated systems. For example, TD-DFT calculations have been performed on related selenophene derivatives to determine their lowest excitation energies and oscillator strengths, with the HOMO-LUMO transition identified as the primary contributor to these excitations acs.orgacs.org. These studies highlight TD-DFT's capability in predicting the optical behavior of molecules, which is crucial for applications in optoelectronic devices.

Ab Initio and Wavefunction-Based Approaches

While DFT and TD-DFT are prevalent, traditional ab initio and wavefunction-based methods also play a role in theoretical chemistry. Ab initio calculations, which rely on fundamental quantum mechanical principles without empirical parameters, can provide highly accurate results, though often at a greater computational cost vdoc.pub. Methods such as Configuration Interaction (CI) have been mentioned in conjunction with DFT for specific studies lbl.gov. The fundamental concept of a wave function, as used in ab initio methods like Hartree-Fock (HF), forms the basis for understanding electronic structure vdoc.pub. While direct applications of advanced ab initio methods specifically to this compound are less detailed in the provided snippets compared to DFT, these approaches represent a foundational aspect of quantum chemical calculations.

Electronic Structure and Aromaticity Investigations

The electronic structure and aromatic character of this compound are key determinants of its chemical reactivity and physical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical frontier molecular orbitals that govern a molecule's electronic and optical properties, including its reactivity and light absorption capabilities mdpi.comresearchgate.net. Studies involving systems incorporating this compound have reported calculated HOMO and LUMO energy levels. For instance, in the context of dye design, molecules utilizing a this compound moiety as a spacer exhibited HOMO energy levels ranging from -5.37 to -5.48 eV and LUMO levels from -3.62 to -3.77 eV mdpi.com. The energy difference between the HOMO and LUMO, known as the band gap, directly influences the molecule's optical absorption characteristics mdpi.com. The spatial distribution and energy levels of these orbitals provide essential information for predicting charge transfer processes and electronic behavior mdpi.comacs.orgacs.org.

Table 1: Frontier Molecular Orbital Energies for Systems Incorporating this compound

| System/Context | HOMO Energy (eV) | LUMO Energy (eV) | Source |

| Spacer 17 (this compound) in Dye Design | -5.37 to -5.48 | -3.62 to -3.77 | mdpi.com |

| Spacer 16 (methyl-substituted cyclopentadiselenophene) | -5.6 to -5.77 | -3.55 to -3.99 | mdpi.com |

Note: Source mdpi.com provides ranges for various dye arrangements. The values for "Spacer 17 (this compound)" are representative of its role in these systems.

Assessment of Aromaticity Indices (NICS, ASE)

Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. While specific calculations of aromaticity indices such as Nuclear Independent Chemical Shift (NICS) or Anisotropy of the Susceptibility Exponent (ASE) for this compound itself were not explicitly detailed in the provided search snippets, the aromatic character of selenophene rings is a recognized feature. Studies on polyselenophenes have discussed the aromatic character of the selenophene unit and how it influences electronic properties, noting that selenophene rings possess lower aromaticity compared to thiophene (B33073) rings researchgate.net. The planar structure and delocalized π-electron system contributed by selenium atoms in selenophene rings are understood to stabilize the molecule and enhance its electronic properties mdpi.com. Computational investigations into the electronic structure of selenophene systems generally consider their inherent aromaticity, which is influenced by the heteroatom and the extent of π-electron delocalization.

Table 2: Calculated Excitation Energies for Related Selenophene Derivatives

| Compound/System | Method | Excitation Energy (eV) | Oscillator Strength (f) | Source |

| 3-methylene-2,3-dihydroselenophene derivative (6) | TD-DFT (B3LYP) | 2.99 | 0.0864 | acs.orgacs.org |

| 3-methylene-2,3-dihydroselenophene derivative (8) | TD-DFT (B3LYP) | 3.09 | 0.1011 | acs.orgacs.org |

Note: These values are for closely related compounds as direct calculations for this compound itself were not found in the provided snippets.

Materials Science Applications of 3 Methylselenophene Based Systems

Conjugated Polymers and Oligomers

Conjugated polymers based on selenophene (B38918) units represent a significant class of materials in organic electronics, offering properties that can be tuned for specific applications. 3-Methylselenophene is a crucial monomer in this domain.

Poly(this compound) and Alkyl-Substituted Selenophene Polymers

Poly(this compound) (P3MeSe) is a prominent member of the poly(3-alkylselenophene) family. It features a conjugated backbone where selenium atoms are integrated into the polymer chain, with a methyl group attached to the 3-position of each selenophene ring. The synthesis of P3MeSe is typically achieved through polymerization techniques such as oxidative polymerization, often employing oxidizing agents like iron(III) chloride (FeCl3), or through more controlled methods like transition-metal catalyzed cross-coupling reactions, notably Grignard Metathesis (GRIM) polymerization. kaust.edu.sa GRIM polymerization is particularly favored for its ability to yield polymers with controlled molecular weights and high regioregularity. rsc.org Compared to their sulfur-containing polythiophene counterparts, poly(3-alkylselenophene)s generally exhibit distinct electronic and optical properties due to the larger atomic size and unique electronic configuration of selenium. This often results in lower band gaps and different absorption spectra. acs.org The presence of the methyl substituent enhances the solubility and processability of the polymer, facilitating its use in solution-based fabrication techniques for electronic devices. kaust.edu.sarsc.org

Influence of Methyl Substitution on Polymer Electronic Structure and Band Gap

The methyl substituent at the 3-position of the selenophene ring significantly influences the electronic structure and optical properties of poly(this compound). As an electron-donating group, the methyl substituent affects the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). kaust.edu.sarsc.org This electronic perturbation typically leads to a slight narrowing of the band gap compared to unsubstituted poly(selenophene) or polymers with less electron-donating substituents, thereby modifying the polymer's absorption and emission characteristics. acs.org The electronic effects are intrinsically linked to the selenium atom in the polymer backbone, which generally promotes a more delocalized π-electron system and potentially lower band gaps than analogous polythiophenes. acs.org

Regioregularity and Its Impact on Material Performance

The regioregularity of poly(this compound), referring to the specific arrangement of monomer units along the polymer chain (e.g., head-to-tail linkages), is a critical determinant of its performance in electronic applications. acs.org Highly regioregular polymers, often synthesized via controlled polymerization methods like GRIM, exhibit enhanced intermolecular π-π stacking. This ordered packing promotes increased crystallinity, improved charge carrier mobility, and more efficient charge transport pathways. rsc.orgacs.org Consequently, regioregular P3MeSe and related poly(3-alkylselenophene)s generally demonstrate superior performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) when compared to their regiorandom counterparts, which suffer from disrupted chain packing and reduced charge transport efficiency. acs.org

Hybrid Copolymers (e.g., this compound-EDOT) for Tuned Optoelectronic Properties

To further refine the optoelectronic properties for specific applications, this compound can be copolymerized with other conjugated monomers. A notable example is its copolymerization with 3,4-ethylenedioxythiophene (B145204) (EDOT). researching.cn Hybrid copolymers incorporating both this compound and EDOT units can display synergistic properties, combining the inherent characteristics of each monomer. researchgate.net The inclusion of EDOT units is known to enhance conductivity and electrochromic behavior, while the this compound units can influence the absorption spectrum and energy levels. researchgate.net This strategic copolymerization allows for fine-tuning of the material's band gap, absorption profile, and charge transport characteristics, rendering these hybrid materials promising for advanced optoelectronic devices. rsc.orgresearching.cn

Advanced Organic Electronic and Optoelectronic Devices

Materials based on this compound have found applications in various advanced organic electronic and optoelectronic devices, leveraging their tailored optoelectronic properties.

Organic Photodetectors (e.g., Non-Fullerene Acceptors)

Conjugated polymers derived from selenophene units, including those based on this compound, are being investigated for their utility in organic electronic devices, particularly organic photodetectors (OPDs). rsc.orgrsc.org Within OPDs, these materials can function as active components in the photoactive layer, responsible for absorbing incident light and generating charge carriers. google.com Selenophene-based polymers have demonstrated potential in bulk heterojunction (BHJ) architectures, where they are blended with electron acceptor materials. researchgate.net Research has specifically explored their integration with non-fullerene acceptors (NFAs) in OPDs. The rational design of such systems aims to optimize light harvesting across a broader spectral range and enhance the efficiency of exciton (B1674681) dissociation and charge transport, thereby improving photodetector performance. researchgate.net

Emerging Trends and Future Research Directions

Development of Greener Synthetic Routes

The pursuit of sustainable chemical processes is a significant driver in modern synthetic chemistry. For 3-methylselenophene, this translates to developing synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents. While traditional methods might involve harsh conditions or toxic precursors, emerging trends focus on catalytic approaches and atom-economical reactions.

Research is exploring the use of transition metal catalysts to facilitate more efficient and selective cyclization reactions for selenophene (B38918) synthesis mdpi.commdpi.com. Mechanochemical synthesis, utilizing ball milling, is also gaining traction as a solvent-free and potentially greener alternative for organoselenium compound preparation researchgate.netmdpi.com. Furthermore, photocatalysis and electrochemical methods are being investigated for their potential to enable milder reaction conditions and reduce the reliance on stoichiometric reagents mdpi.comrsc.org. The development of synthetic routes that directly utilize elemental selenium in a controlled manner, avoiding highly toxic or malodorous selenium precursors, remains an active area of interest mdpi.com.

Exploration of Novel Functionalization Strategies

The ability to precisely functionalize the this compound core is crucial for tailoring its properties for specific applications. Recent advancements are moving beyond traditional electrophilic substitution and cross-coupling reactions to explore more sophisticated and selective methods.

Direct C-H activation has emerged as a powerful strategy for functionalizing heterocycles, including selenophenes, without the need for pre-functionalization with halogens or organometallic groups mdpi.comresearchgate.netnih.gov. Palladium-catalyzed direct arylation, for instance, offers a more atom-economical and streamlined approach to creating complex arylated selenophenes researchgate.netnih.gov. Research is also focusing on regioselective functionalization, aiming to control substitution patterns on the selenophene ring, which is vital for fine-tuning electronic and optical properties in conjugated materials mdpi.comnih.gov. The exploration of novel cross-coupling reactions, utilizing a wider range of coupling partners and catalytic systems, continues to expand the synthetic toolkit for creating diverse this compound derivatives.

Advanced Characterization Techniques for In-situ Studies

Understanding the dynamic behavior of this compound and its derived materials during synthesis, processing, and operation is critical for optimizing performance. Advanced in-situ characterization techniques provide real-time insights into these processes.

Spectroelectrochemistry, combining electrochemical methods with UV-Vis or infrared spectroscopy, allows for the real-time monitoring of electronic and optical property changes during the redox cycling of poly(this compound) (P3MeS) and related copolymers scielo.brresearchgate.netmetu.edu.tr. Time-resolved spectroscopy, particularly femtosecond X-ray spectroscopy, is being employed to probe ultrafast reaction dynamics, such as ring-opening mechanisms in ionized selenophene osti.govaip.org. Furthermore, operando techniques, which monitor materials under actual operating conditions, are becoming increasingly important for understanding the stability and performance of selenophene-based devices in applications like organic electronics. Real-time monitoring of polymerization degree using in-situ PL spectroscopy is also being developed for better control over polymer properties nih.gov.

Computational Design and High-Throughput Screening of Selenophene Materials

Computational methods, including Density Functional Theory (DFT) and high-throughput screening, are revolutionizing materials discovery by predicting properties and guiding experimental efforts. These approaches are increasingly applied to selenophene-based materials for organic electronics.

DFT calculations are used to predict electronic structures, band gaps, and charge transport properties of novel selenophene derivatives and polymers, aiding in the rational design of materials for organic solar cells (OSCs) and field-effect transistors (FETs) rsc.orgschrodinger.commdpi.comaip.org. High-throughput computational screening allows for the rapid evaluation of large libraries of potential selenophene-containing compounds, identifying promising candidates for specific applications schrodinger.comaip.orgchemrxiv.org. Machine learning (ML) is also playing a crucial role, accelerating materials discovery by learning from existing data to predict material properties, optimize structures, and identify new functional materials osti.govnih.govazom.comfrontiersin.orgarxiv.org. This synergy between computation and experiment is crucial for efficiently exploring the vast chemical space of selenophene derivatives.

Integration of this compound into Multifunctional Materials

The unique properties of this compound make it an attractive component for creating advanced multifunctional materials, particularly in the realm of organic electronics and energy storage.

Poly(this compound) (P3MeS) and its copolymers, such as those with ethylenedioxythiophene (EDOT), have shown promise in electrochromic devices, organic solar cells, and transistors due to their tunable electronic properties and improved charge transport compared to their thiophene (B33073) counterparts rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org. The incorporation of selenophene units into conjugated polymers can lead to lower band gaps, enhancing light absorption for solar cells mdpi.comresearchgate.netrsc.org. Furthermore, research is exploring the integration of selenophene derivatives into hybrid organic-inorganic materials and their use in applications such as sensors and energy storage devices, leveraging the selenium atom's distinct electronic characteristics aip.orgresearchgate.net.

Challenges and Opportunities in Selenophene Chemistry

Despite the significant progress, challenges remain in the field of selenophene chemistry, which also present opportunities for future research.

One of the primary challenges is the development of cost-effective, scalable, and environmentally benign synthetic routes for this compound and its derivatives mdpi.comnih.gov. While selenium compounds offer unique properties, concerns regarding toxicity and handling persist, necessitating careful process design and the exploration of less toxic selenium sources or derivatives. The stability of selenophene-based materials under operating conditions and in ambient environments also requires further investigation to ensure long-term device performance.

The opportunities lie in harnessing the inherent advantages of selenium, such as its higher polarizability and lower band gap-inducing potential compared to sulfur. This can lead to the development of next-generation organic electronic materials with enhanced performance, novel catalytic systems, and advanced materials for energy applications. The integration of computational design and high-throughput screening, coupled with advances in synthetic methodologies, will be key to unlocking the full potential of this compound and its derivatives in diverse scientific and technological fields.

常见问题

Basic: How can researchers optimize the synthesis of 3-methylselenophene for consistent electrochemical polymerization?

Methodological Answer:

To optimize synthesis, systematically vary solvents (e.g., acetonitrile, dichloromethane) and electrolytes (e.g., tetrabutylammonium hexafluorophosphate, lithium perchlorate) during electropolymerization. Use cyclic voltammetry to monitor redox behavior and ensure monomer purity via gas chromatography-mass spectrometry (GC-MS). Zhao et al. demonstrated that electrolytic media significantly influence polymer morphology and conductivity . Compare results with solid-state spectroscopic data (e.g., XPS, Raman) to validate structural integrity .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s electronic structure?

Methodological Answer:

Combine ultraviolet-visible (UV-Vis) spectroscopy to assess π-π* transitions and X-ray photoelectron spectroscopy (XPS) to analyze selenium 3d orbital binding energies. Nuclear magnetic resonance (NMR) can resolve methyl group interactions, while density functional theory (DFT) simulations correlate experimental spectra with theoretical models. NIST databases provide benchmark spectral data for validation .

Advanced: How do solvent polarity and electrolyte composition influence this compound’s optoelectronic properties in polymer films?

Methodological Answer:

Design a matrix of experiments using polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) paired with varying electrolyte ionic strengths. Use spectroelectrochemistry to track bandgap changes and atomic force microscopy (AFM) to correlate morphology with conductivity. For example, Zhao et al. observed enhanced redox stability in acetonitrile-based electrolytes due to improved ion mobility . Statistical analysis (e.g., ANOVA) can isolate solvent/electrolyte effects .

Advanced: How should researchers resolve contradictions in reported bandgap values for poly(this compound) derivatives?

Methodological Answer:

Replicate studies under controlled conditions (e.g., identical doping levels, polymerization potentials). Cross-validate findings using multiple techniques: UV-Vis-NIR for optical bandgaps and Kelvin probe measurements for electronic bandgaps. If discrepancies persist, conduct DFT simulations to assess how side-chain interactions or defects alter band structures. Contradictions often arise from variations in sample preparation or measurement protocols, necessitating rigorous documentation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Use gloveboxes under inert atmospheres to prevent oxidation. Wear nitrile gloves and chemical-resistant aprons, as selenium compounds can penetrate latex. For waste management, neutralize residues with activated charcoal and store in sealed containers labeled for hazardous disposal. Ren Chemicals recommends segregated storage and ventilation to mitigate inhalation risks .

Advanced: What strategies improve the stability of this compound-based devices under ambient conditions?

Methodological Answer:

Incorporate protective coatings (e.g., PMMA or alumina layers) via atomic layer deposition (ALD) to limit oxidative degradation. Accelerated aging tests under UV light and humidity can identify failure mechanisms. Electrochemical impedance spectroscopy (EIS) monitors interfacial stability, while XPS detects surface oxidation products. Zhao et al. noted improved durability in hydrophobic ionic liquid electrolytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。